2-(2-Methoxyphenylsulfanyl)aniline

Description

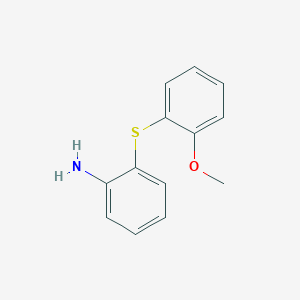

2-(2-Methoxyphenylsulfanyl)aniline (CAS 1094690-40-0) is an aromatic amine characterized by a sulfanyl (thioether) bridge connecting a methoxyphenyl group to an aniline moiety. Its molecular formula is C₁₄H₁₅NOS, with a molecular weight of 245.35 g/mol (Figure 1). The IUPAC name is 2-[(2-methoxyphenyl)methylsulfanyl]aniline, and its structure features a methoxy (-OCH₃) substituent on the benzene ring, which influences electronic properties and reactivity. This compound is commercially available as a powder and stored at room temperature, though safety data remain unspecified .

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)sulfanylaniline |

InChI |

InChI=1S/C13H13NOS/c1-15-11-7-3-5-9-13(11)16-12-8-4-2-6-10(12)14/h2-9H,14H2,1H3 |

InChI Key |

VSZRTVHOTSRPJW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1SC2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The methoxy group in this compound donates electrons via resonance, increasing aromatic ring reactivity toward electrophilic substitution compared to the electron-neutral methyl group in 2-[(4-Methylbenzyl)sulfanyl]aniline.

- Steric Considerations : Bulkier substituents (e.g., pyridinylmethyl in the C₁₅H₁₈N₂OS analog) may hinder rotational freedom and influence crystal packing .

Structural and Crystallographic Insights

- Crystal Packing : While crystallographic data for this compound are unavailable, analogs like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline (orthorhombic crystal system, Pna2₁ space group) demonstrate how substituents guide molecular assembly. The methoxy group’s planar geometry may promote π-π stacking, contrasting with the steric disruption caused by branched alkyl chains (e.g., 2-{[(2-methylpropyl)sulfanyl]methyl}aniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.